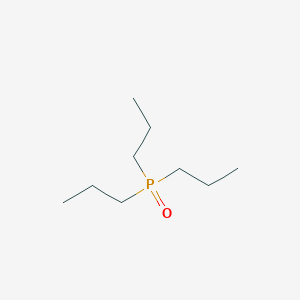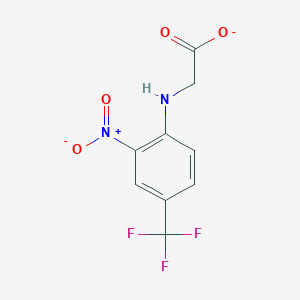
Hydroxymethylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethylmercury, also known as methylmercury hydroxide, is an organomercury compound with the chemical formula CH₄HgO. It is a derivative of methylmercury, which is a well-known environmental toxicant. This compound is of significant interest due to its toxicological properties and its role in environmental pollution.
Mechanism of Action
Target of Action
Hydroxymethylmercury, like other alkylmercury compounds, primarily targets the central nervous system (CNS) . The CNS is particularly susceptible to the deleterious effects of these compounds, as evidenced by clinical symptoms and histopathological changes in poisoned humans .
Mode of Action
It is known that alkylmercury compounds, including this compound, cause toxic action in the body through a number of mechanisms . These mechanisms are similar to those of other mono-alkyl mercury compounds such as methylmercury (MeHg) and ethylmercury (EtHg) .
Biochemical Pathways
Alkylmercury compounds, including this compound, affect several biochemical pathways. They can disrupt normal cellular functions, leading to oxidative stress, mitochondrial dysfunction, and disruption of calcium and glutamate homeostasis . These disruptions can lead to cell death and other downstream effects .
Pharmacokinetics
It is known that the introduction of a hydroxymethyl group can enhance the pharmaceutical, pharmacokinetic, and pharmacodynamic properties of drugs, prodrugs, and other therapeutic compounds . This suggests that this compound may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.
Result of Action
The result of this compound’s action is primarily neurotoxicity . This can manifest as deficits in cognitive and motor function, distal paresthesias, ataxia, unsteady gait, muscle weakness, impairment of the senses, irritability, memory loss, insomnia, and confusion .
Action Environment
The environment plays a significant role in the action of this compound. Microbial mercury methylation, which can produce compounds like this compound, is influenced by various environmental factors . These factors can affect the rate of mercury methylation and, consequently, the concentration of this compound in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxymethylmercury can be synthesized through the reaction of methylmercury chloride with sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{HgCl} + \text{NaOH} \rightarrow \text{CH}_3\text{HgOH} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and limited applications. it can be produced in controlled laboratory settings for research purposes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming methylmercury oxide.
Reduction: It can be reduced to methylmercury.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Methylmercury oxide.
Reduction: Methylmercury.
Substitution: Methylmercury halides (e.g., methylmercury chloride).
Scientific Research Applications
Hydroxymethylmercury is primarily used in scientific research to study the toxicological effects of organomercury compounds. Its applications include:
Chemistry: Investigating the reactivity and stability of organomercury compounds.
Biology: Studying the bioaccumulation and biomagnification of mercury in aquatic ecosystems.
Medicine: Researching the toxic effects of mercury on human health, particularly its neurotoxic effects.
Industry: Limited use in industrial applications due to its toxicity, but it can be used in analytical chemistry for trace mercury analysis.
Comparison with Similar Compounds
Methylmercury (CH₃Hg⁺): A closely related compound with similar toxicological properties.
Ethylmercury (C₂H₅Hg⁺): Another organomercury compound used in some vaccines as a preservative.
Dimethylmercury ((CH₃)₂Hg): A highly toxic organomercury compound known for its volatility and rapid absorption through the skin.
Uniqueness: Hydroxymethylmercury is unique due to its specific hydroxyl functional group, which influences its reactivity and interactions with biological molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable compound for studying the behavior of organomercury compounds in different environments.
Properties
CAS No. |
1184-57-2 |
|---|---|
Molecular Formula |
CH5HgO |
Molecular Weight |
233.64 g/mol |
IUPAC Name |
methylmercury;hydrate |
InChI |
InChI=1S/CH3.Hg.H2O/h1H3;;1H2 |
InChI Key |
LPOCPIAJEZYHSF-UHFFFAOYSA-N |
SMILES |
C[Hg+].[OH-] |
Canonical SMILES |
C[Hg].O |
melting_point |
279 °F (NTP, 1992) |
Key on ui other cas no. |
1184-57-2 |
physical_description |
Greenish-white powder or flakes with an unpleasant odor. (NTP, 1992) |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
solubility |
1 to 10 mg/mL at 70° F (NTP, 1992) |
Synonyms |
CH(3)HgOH methylmercuric hydroxide methylmercury hydroxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)








